N2-[(Benzyloxy)carbonyl]-L-alpha-asparagine chemical structure and molecular weight
N2-[(Benzyloxy)carbonyl]-L-alpha-asparagine chemical structure and molecular weight
An In-depth Technical Guide to N2-[(Benzyloxy)carbonyl]-L-alpha-asparagine (Z-Asn-OH)
Introduction: The Strategic Role of Z-Asn-OH in Peptide Chemistry
N2-[(Benzyloxy)carbonyl]-L-alpha-asparagine, commonly abbreviated as Z-Asn-OH or Cbz-Asn-OH, is a cornerstone derivative of the amino acid L-asparagine. Its significance in the field of synthetic chemistry, particularly in drug development and peptide research, lies in the strategic protection of its alpha-amino group with a benzyloxycarbonyl (Z or Cbz) moiety. This modification allows for the precise and controlled formation of peptide bonds during complex synthesis workflows.[1][2] The Z-group serves as a temporary shield, preventing the highly reactive amine from engaging in unwanted side reactions, thereby directing the chemical transformation to the carboxyl end of the molecule.[3] This guide provides a comprehensive overview of Z-Asn-OH, from its fundamental chemical properties to its practical application in solution-phase peptide synthesis, grounded in established chemical principles and field-proven methodologies.
Part 1: Core Physicochemical and Structural Characteristics
A thorough understanding of a reagent's properties is paramount for its effective and safe use in any experimental setting. Z-Asn-OH is a white, crystalline solid at room temperature.[1][4] Its insolubility in water but solubility in solvents like hot methanol dictates the choice of reaction media.[5]
Quantitative Data Summary
The essential physicochemical properties of Z-Asn-OH are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄N₂O₅ | [4][5][6] |
| Molecular Weight | 266.25 g/mol | [4][5][6] |
| CAS Number | 2304-96-3 | [4][5][6] |
| Appearance | White to off-white powder or crystals | [1][2][4] |
| Melting Point | 163-165 °C | [4][5] |
| Optical Activity | [α]20/D +6°, c = 1.6 in acetic acid | [4][5] |
| SMILES String | NC(=O)CC(O)=O | [4] |
| InChI Key | FUCKRCGERFLLHP-VIFPVBQESA-N | [5] |
Molecular Structure Analysis
The structure of Z-Asn-OH is defined by the L-asparagine backbone, with its characteristic side-chain amide, and the N-terminal benzyloxycarbonyl protecting group. This group is the key to its function in synthesis.
Caption: Chemical structure of N2-[(Benzyloxy)carbonyl]-L-alpha-asparagine.
Part 2: Application in Solution-Phase Peptide Synthesis (SPPS)
While solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry is prevalent, solution-phase synthesis remains indispensable for large-scale production and the synthesis of short peptides.[7] It is in this domain that Z-protected amino acids, including Z-Asn-OH, find their primary utility.[3]
The Benzyloxycarbonyl (Z) Group: A Strategic Choice
The selection of a protecting group is a critical decision in peptide synthesis. The Z-group offers a distinct set of properties compared to the more common Fmoc and Boc groups.
-
Stability: The Z-group is stable to the basic conditions (e.g., piperidine) used to remove Fmoc groups and the moderate acidic conditions (e.g., trifluoroacetic acid, TFA) used for Boc removal. This orthogonality is a powerful tool, allowing for selective deprotection strategies in complex syntheses.[8]
-
Removal: The Z-group is typically cleaved via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst) or under strong acidic conditions like HBr in acetic acid.[8] This robust removal process ensures it remains intact throughout multiple synthesis steps until its cleavage is desired.
The choice to use Z-Asn-OH is often driven by the overall synthetic strategy, particularly when orthogonality with other protecting groups is required or when the harsh cleavage conditions are compatible with the target peptide.
Workflow: Synthesis and Incorporation of Z-Asn-OH
The general workflow involves the initial protection of L-asparagine, followed by its activation and coupling to another amino acid or peptide fragment.
Caption: General workflow for Z-Asn-OH synthesis and peptide coupling.
Protocol: EDC/HOBt Coupling of Z-Asn-OH
This protocol details a standard and reliable method for coupling Z-Asn-OH to the free amino group of another amino acid ester, a self-validating system common in peptide chemistry.
Objective: To synthesize the protected dipeptide Z-Asn-Phe-OMe from Z-Asn-OH and L-Phenylalanine methyl ester.
Materials:
-
Z-Asn-OH
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard work-up and purification reagents (e.g., ethyl acetate, saturated NaHCO₃, brine, anhydrous Na₂SO₄)
Methodology:
-
Preparation of the Amine Component: a. Dissolve H-Phe-OMe·HCl (1.1 equivalents) in anhydrous DCM. b. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and liberate the free amine. c. Stir the solution for 20 minutes at room temperature. This solution is used directly in the next step. Causality: The hydrochloride salt protects the amine during storage. It must be neutralized in situ to make the nucleophilic free amine available for the coupling reaction. DIPEA is a non-nucleophilic base, preventing it from competing in the reaction.[7]
-
Activation and Coupling: a. In a separate flask, dissolve Z-Asn-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. This minimizes potential side reactions. c. Add EDC·HCl (1.1 equivalents) to the solution and stir for 15 minutes. Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid of Z-Asn-OH, making it susceptible to nucleophilic attack. HOBt is added to suppress racemization and prevent the primary side reaction of asparagine: dehydration of the side-chain amide to form a nitrile. The HOBt ester intermediate is less reactive and more selective than the initial O-acylisourea intermediate formed by EDC alone. d. Add the pre-prepared H-Phe-OMe solution from Step 1 to the activated Z-Asn-OH solution at 0 °C. e. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: a. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). b. Once complete, dilute the reaction mixture with ethyl acetate. c. Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Causality: The acid wash removes unreacted amine and excess DIPEA. The base wash removes unreacted Z-Asn-OH and HOBt. The brine wash removes residual water. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the resulting crude product by silica gel column chromatography to yield the pure dipeptide.
Part 3: Safety and Handling
As with any chemical reagent, proper handling of Z-Asn-OH is essential for laboratory safety. While not classified as hazardous under GHS by most suppliers, it is considered an irritant.[5][6][9]
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood.[10] Avoid contact with skin, eyes, and clothing.[11][12]
-
Storage: Store in a cool, dry place in a tightly sealed container.[5][10]
-
First Aid: In case of contact, wash skin with soap and plenty of water. For eye contact, flush with water as a precaution.[10][11] If inhaled, move the person to fresh air.[10][11]
Conclusion
N2-[(Benzyloxy)carbonyl]-L-alpha-asparagine is more than just a protected amino acid; it is a strategic tool for chemists. Its unique stability profile, governed by the benzyloxycarbonyl group, provides an orthogonal protection strategy that is vital for the logical and efficient construction of complex peptides, particularly in solution-phase synthesis. A thorough understanding of its properties, the rationale behind its use in coupling reactions, and appropriate handling procedures enables researchers to leverage Z-Asn-OH to its full potential in the pursuit of novel therapeutics and research compounds.
References
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PrepChem.com. Synthesis of N-(benzyloxycarbonyl)-L-asparagine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzyloxycarbonyl-asparagine. PubChem Compound Database. Retrieved from [Link]
- Bolton, M. D., & Jeanloz, R. W. (1963). The Synthesis of a Glucosamine—Asparagine Compound. Benzyl N2-Carbobenzyloxy-N-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-L-asparaginate. The Journal of Organic Chemistry, 28(11), 3228–3230.
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National Center for Biotechnology Information. (n.d.). N-benzyloxy-carbonyl-asparagine. PubChem Compound Database. Retrieved from [Link]
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LookChem. N-Benzyloxycarbonyl-L-asparagine CAS NO.2304-96-3. Retrieved from [Link]
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AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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Aapptec Peptides. Z-Asn-OH [2304-96-3]. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (-)-Asparagine. PubChem Compound Database. Retrieved from [Link]
- Ajinomoto Co., Inc. (1982). U.S. Patent No. 4,345,091. Google Patents.
- Gausepohl, H., Kraft, M., & Frank, R. W. (1989). Asparagine coupling in Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 34(4), 287-292.
- Arnold, L. D., Kalantar, T. H., & Vederas, J. C. (1990). N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses, 69, 190.
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